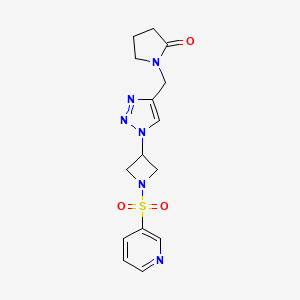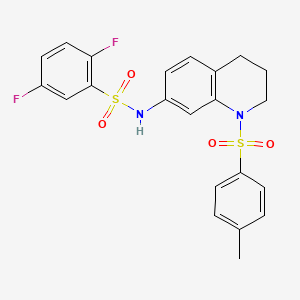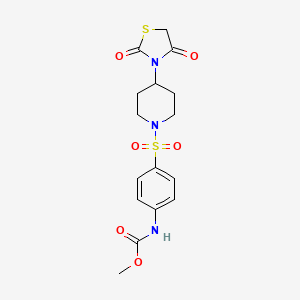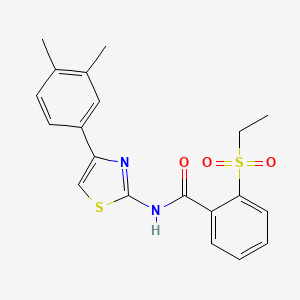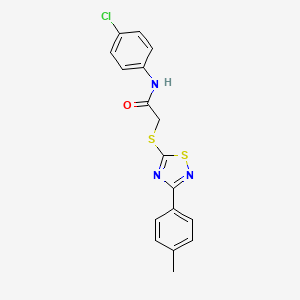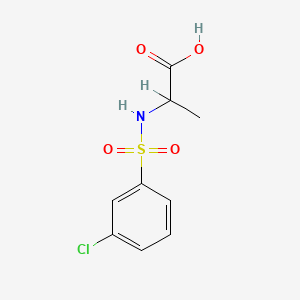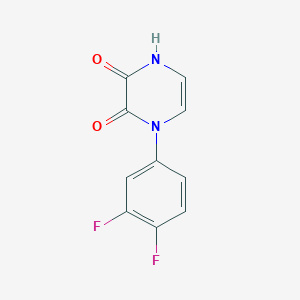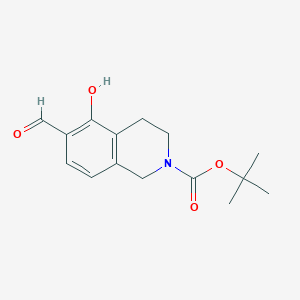
3-methyl-8-(4-methylpiperidin-1-yl)-7-(2-((4-methylpyrimidin-2-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-methyl-8-(4-methylpiperidin-1-yl)-7-(2-((4-methylpyrimidin-2-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C19H25N7O2S and its molecular weight is 415.52. The purity is usually 95%.
BenchChem offers high-quality 3-methyl-8-(4-methylpiperidin-1-yl)-7-(2-((4-methylpyrimidin-2-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-methyl-8-(4-methylpiperidin-1-yl)-7-(2-((4-methylpyrimidin-2-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Compound Synthesis
Compounds with similar structural features have been studied for their potential in constructing penta- and hexacyclic heterocyclic systems. These systems are of interest due to their unique chemical properties and potential applications in pharmaceuticals. For example, the alkylation of certain pyridine derivatives can lead to the formation of complex heterocyclic systems, indicating the versatility of such compounds in synthetic organic chemistry (Dotsenko et al., 2012).
Pharmaceutical Research
Compounds with structural similarities to the one mentioned have been evaluated for their pharmacological properties, including their potential as kinase inhibitors, which are crucial in the development of cancer therapies. The synthesis and initial SAR study of related compounds suggest their utility in designing treatments for various cancers (Flanders et al., 2015).
Material Science Applications
In material science, such compounds can contribute to the development of n-type conjugated polyelectrolytes used as electron transport layers in polymer solar cells. The electron-deficient nature of certain core structures, similar to the compound , enables high conductivity and electron mobility, essential for improving the efficiency of solar cells (Hu et al., 2015).
Metabolic Network Analysis
In the context of microbiology, similar compounds could be involved in the metabolic pathways of bacteria, such as in the synthesis of thiamine or vitamin B1 components. The study of these pathways can lead to a better understanding of bacterial growth requirements and potential targets for antibiotics (Palmer et al., 2012).
properties
IUPAC Name |
3-methyl-8-(4-methylpiperidin-1-yl)-7-[2-(4-methylpyrimidin-2-yl)sulfanylethyl]purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N7O2S/c1-12-5-8-25(9-6-12)18-22-15-14(16(27)23-19(28)24(15)3)26(18)10-11-29-17-20-7-4-13(2)21-17/h4,7,12H,5-6,8-11H2,1-3H3,(H,23,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBEZHNIFPFBSAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC3=C(N2CCSC4=NC=CC(=N4)C)C(=O)NC(=O)N3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N7O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-8-(4-methylpiperidin-1-yl)-7-[2-(4-methylpyrimidin-2-yl)sulfanylethyl]purine-2,6-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{1-[(5-chloro-2-thienyl)sulfonyl]piperidin-4-yl}-N-(4-methylbenzyl)acetamide](/img/structure/B2580306.png)
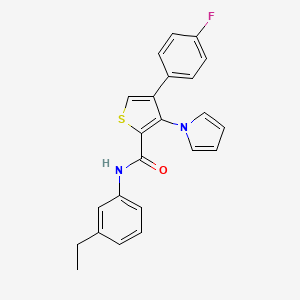
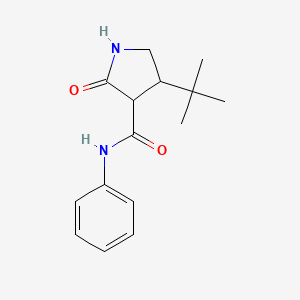
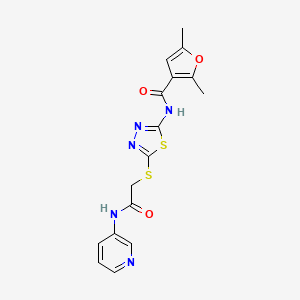
![2-[(1-benzylpiperidin-4-yl)methyl]-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2580318.png)
![{5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepin-3-yl}methanol](/img/structure/B2580319.png)
